molecular formula C18H15Cl2NO3 B8044944 3,5-dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide

3,5-dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide

Cat. No.: B8044944
M. Wt: 364.2 g/mol
InChI Key: SJQCDMTUXQORKG-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,2-dimethyl-4-oxo-3H-chromen-6-amine in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

3,5-Dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The dichloro groups may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide

Uniqueness

3,5-Dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3/c1-18(2)9-15(22)14-8-13(3-4-16(14)24-18)21-17(23)10-5-11(19)7-12(20)6-10/h3-8H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQCDMTUXQORKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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